2',6'-Dichloro-3'-fluoroacetophenone

Catalog No.
S714730
CAS No.
290835-85-7
M.F
C8H5Cl2FO
M. Wt
207.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',6'-Dichloro-3'-fluoroacetophenone

CAS Number

290835-85-7

Product Name

2',6'-Dichloro-3'-fluoroacetophenone

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanone

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3

InChI Key

VJBFZHHRVCPAPZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl

Synonyms

2,6-Dichloro-3-fluoroacetophenone; 2’,6’-Dichloro-3’-fluoroacetophenone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl

The exact mass of the compound 2',6'-Dichloro-3'-fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2',6'-Dichloro-3'-fluoroacetophenone is a highly specialized, sterically hindered halogenated aromatic ketone primarily utilized as a critical chiral building block in pharmaceutical manufacturing. Operating as the direct precursor for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, it is indispensable for the synthesis of the ALK/c-MET inhibitor Crizotinib. The compound presents as a colorless to pale yellow liquid with a boiling point of approximately 250-255 °C and a density of 1.40 g/mL. Its procurement value lies in its unique tri-halogenated substitution pattern, which provides the precise steric bulk and electronic properties required for highly enantioselective asymmetric transfer hydrogenation (ATH) and biocatalytic reduction, enabling industrial-scale production of enantiopure intermediates without downstream chiral resolution[1].

Substituting 2',6'-dichloro-3'-fluoroacetophenone with closely related analogs, such as 2',4'-dichloro-5'-fluoroacetophenone or unfluorinated 2',6'-dichloroacetophenone, leads to catastrophic failures in downstream pharmaceutical applications. The ortho-dichloro groups (positions 2 and 6) are sterically essential to enforce the specific conformation required during asymmetric reduction, directly dictating the >99% enantiomeric excess of the resulting alcohol. Furthermore, in the final active pharmaceutical ingredient (API), the exact 2,6-dichloro-3-fluoro motif is required to perfectly occupy the hydrophobic pocket of target kinases (e.g., ALK). Any deviation in regiochemistry not only compromises the stereoselectivity of the intermediate reduction but completely abolishes the target-binding efficacy of the final drug product .

Asymmetric Transfer Hydrogenation (ATH) Enantioselectivity

The synthesis of enantiopure pharmaceutical intermediates heavily depends on the steric environment of the ketone precursor. When subjected to Ru- or Mn-catalyzed asymmetric transfer hydrogenation, 2',6'-dichloro-3'-fluoroacetophenone achieves an exceptional enantiomeric excess (>99% ee) and near-quantitative yields (>94%). In contrast, less sterically hindered analogs, such as 3'-fluoroacetophenone, often exhibit lower enantioselectivity (typically 80-90% ee) under identical catalytic conditions because they lack the rigid ortho-dichloro bulk that locks the transition state conformation. This precise steric hindrance ensures that hydride transfer occurs almost exclusively from one face [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric reduction
Target Compound Data>99% ee (yielding (S)-alcohol)
Comparator Or Baseline3'-fluoroacetophenone (typically 80-90% ee)
Quantified Difference>9% absolute increase in enantiomeric purity
ConditionsRu- or Mn-catalyzed asymmetric transfer hydrogenation at 40 °C

Achieving >99% ee directly at the reduction step eliminates the need for expensive, yield-reducing downstream chiral resolution processes in API manufacturing.

Whole-Cell Biocatalytic Processability in Deep Eutectic Solvents

Industrial shifts toward green chemistry require precursors that remain highly processable in alternative solvents. In betaine-lysine (B:Lys) deep eutectic solvents using Geotrichum whole-cell biocatalysts, 2',6'-dichloro-3'-fluoroacetophenone demonstrates outstanding compatibility, yielding the (S)-alcohol with >99.9% ee. When compared to other halogenated acetophenones like 4'-(trifluoromethyl)acetophenone under the exact same DES biocatalytic conditions, the comparator only achieved 63.7% ee (yielding the (R)-major product). The specific electronic and steric profile of the 2,6-dichloro-3-fluoro substitution is uniquely suited for optimal active-site binding in these engineered enzymes [1].

Evidence DimensionEnantiomeric excess in DES biocatalysis
Target Compound Data>99.9% ee (S-enantiomer)
Comparator Or Baseline4'-(trifluoromethyl)acetophenone (63.7% ee)
Quantified Difference36.2% higher enantiomeric purity
ConditionsGeotrichum ZJPH1810 whole-cell reduction in Betaine:Lysine deep eutectic solvent

Validates the compound's superior compatibility with scalable, eco-friendly biocatalytic manufacturing routes, ensuring ultra-high purity without toxic organic solvents.

Cross-Linked Enzyme (CLE) Catalytic Efficiency and Reusability

For continuous industrial production, the compatibility of the ketone substrate with immobilized enzymes is critical. When reduced using aldo-keto reductase (AKR) five-point cross-linked enzymes (RP-CLEs), 2',6'-dichloro-3'-fluoroacetophenone achieves a 90.8% yield and 99.98% ee. The robust interaction between this specific tri-halogenated substrate and the AKR active site allows the immobilized enzyme to be reused for at least 6 consecutive 12-hour reaction cycles while retaining >80% of its initial activity. Standard unhalogenated acetophenones typically lack the specific binding affinity required to maintain such high conversion rates over multiple cycles without rapid enzyme deactivation [1].

Evidence DimensionYield and enzyme reusability
Target Compound Data90.8% yield, 99.98% ee, >80% activity retained after 6 cycles
Comparator Or BaselineStandard unhalogenated acetophenones (baseline rapid deactivation)
Quantified DifferenceSustained >80% activity over 72 hours of continuous cycling
ConditionsAKR RP-CLEs with NADPH cofactor at 37 °C

High conversion rates with reusable immobilized enzymes drastically lower the cost of goods (COGs) for continuous pharmaceutical intermediate manufacturing.

Synthesis of Crizotinib and ALK/c-MET Inhibitors

As the direct, indispensable precursor for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, this compound is the exact material required for synthesizing the chiral ether linkage in Crizotinib and related next-generation kinase inhibitors [1].

Industrial-Scale Asymmetric Transfer Hydrogenation (ATH)

Ideal for large-scale manufacturing workflows utilizing Ru-, Mn-, or Ir-based chiral catalysts, where its specific steric bulk guarantees >99% ee, bypassing the need for chiral chromatography [1].

Green Biocatalytic Manufacturing

Highly recommended for aqueous or deep eutectic solvent (DES) based biocatalysis using engineered ketoreductases or whole-cell systems, offering near-perfect stereocontrol and high yields in environmentally sustainable processes [2].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.98%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

290835-85-7

Wikipedia

2',6'-Dichloro-3'-fluoroacetophenone

Dates

Last modified: 08-15-2023

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